Isosilybin

Description

Contextualization within Flavonolignan Research

Flavonolignans are a class of natural products characterized by the fusion of a flavonoid and a lignan (B3055560) unit. Silymarin (B1681676), the extract from milk thistle seeds, is the most well-known source of these compounds and contains a variety of flavonolignans, including silybin (B1146174) A and B, isosilybin A and B, silychristin (B192383), and silydianin (B192384). nih.govnih.govresearchgate.net Historically, research on silymarin has been dominated by studies on silybin, largely due to its abundance in the extract. nih.gov Silybin itself is an equimolar mixture of two diastereomers, silybin A and silybin B. nih.gov

Isosilybin, which also exists as two diastereomers, isosilybin A and isosilybin B, is structurally similar to silybin but differs in the stereochemistry at the benzodioxane ring. nih.govnih.gov While present in smaller quantities than silybin in silymarin extracts, dedicated research has revealed that isosilybin possesses distinct and sometimes more potent biological activities. nih.govnih.gov This has led to a growing interest in isolating and evaluating the specific preclinical potential of isosilybin isomers. nih.gov The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), has been crucial in separating and quantifying these individual flavonolignans, enabling more precise research into their respective properties. mdpi.com

Table 1: Major Flavonolignans in Silymarin

| Compound | Typical Percentage in Standardized Silymarin Extract |

|---|---|

| Silybin (Silybin A and Silybin B) | 40% - 60% |

| Silychristin | 15% - 25% |

| Isosilybin A | 10% |

| Silydianin | 5% - 10% |

| Isosilybin B | 5% |

This table is based on data from multiple sources and represents typical ranges. nih.gov

Significance of Isosilybin in Preclinical Investigations

The importance of isosilybin in preclinical research stems from its demonstrated efficacy in various in vitro and in vivo models of disease. nih.govoup.com Studies have highlighted its potential as an anticancer, anti-inflammatory, antioxidant, and neuroprotective agent. oup.comnih.govnih.govresearchgate.net Notably, in some preclinical models, isosilybin has exhibited superior activity compared to silybin, underscoring the importance of studying these minor components of silymarin individually. nih.govnih.gov

Structure

3D Structure

Properties

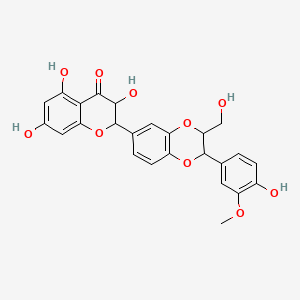

IUPAC Name |

3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isosilybin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72581-71-6 | |

| Record name | Isosilybin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072581716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72581-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isosilybin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 241 °C | |

| Record name | Isosilybin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Purification, and Biosynthetic Pathways of Isosilybin

Methodologies for Extraction and Purification of Isosilybin and its Diastereomers

The separation and purification of isosilybin and its diastereomers from the crude silymarin (B1681676) extract is a significant challenge due to the presence of multiple, structurally similar flavonolignans. epa.govasabe.org Scientists have developed a range of sophisticated techniques to achieve high-purity isolates for research and potential therapeutic applications.

Solid Phase Extraction Techniques

Solid Phase Extraction (SPE) serves as an effective method for the purification of a mixture of silybin (B1146174) and isosilybin from crude silymarin extracts. researchgate.netmdpi.com This technique simplifies the purification process, offering an efficient preliminary separation. researchgate.net

| SPE Parameter | Details | Reference |

| Objective | Purification of silybin and isosilybin mixture from silymarin extract. | researchgate.netmdpi.com |

| Packings Tested | Hydrophilic-Lipophilic Balance (HLB), Hydrophilic Interaction Chromatography (HILIC), Reverse Phase C18. | researchgate.netmdpi.com |

| Selected Packing | C18 based on selectivity. | researchgate.netmdpi.com |

| Achieved Purity | >94% for the silybin and isosilybin mixture. | researchgate.netmdpi.com |

| Recovery Rates | 70.5% - 81.8% | researchgate.netmdpi.com |

Liquid Chromatography Applications (HPLC, LC-UV, LC/MS/MS)

Liquid chromatography is the cornerstone for the analytical separation and characterization of isosilybin and its diastereomers. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, provides the high resolution needed to distinguish between the closely related flavonolignans in silymarin. morressier.comoup.comresearchgate.net

A variety of HPLC methods have been developed to separate the main active constituents of silymarin, including the diastereomers Isosilybin A and Isosilybin B. morressier.comresearchgate.net These methods often employ reverse-phase columns, such as a YMC ODS-AQ or Zorbax Eclipse XDB-C18, with a gradient mobile phase system. morressier.comyoutube.com A common mobile phase consists of a mixture of an aqueous component, like ammonium (B1175870) acetate (B1210297) or acetic acid solution, and an organic modifier like methanol (B129727). morressier.comoup.com The separation of silybin and isosilybin diastereomers has been noted to be more effective using methanol as the organic modifier compared to acetonitrile. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a particularly powerful technique for both the identification and quantification of these compounds. morressier.comacgpubs.orgnih.gov The MS/MS detector provides unique fragmentation patterns for each molecule, allowing for unambiguous identification and confirmation of the chromatographic peaks corresponding to Isosilybin A and Isosilybin B. morressier.comresearchgate.net These sensitive and selective LC/MS/MS methods can achieve a lower limit of quantification of 2 ng/ml for each constituent in human plasma. acgpubs.orgnih.gov

| LC Technique | Column | Mobile Phase Example | Detection | Application | Reference |

| HPLC | ODS Column | 1% aqueous acetic acid and methanol (gradient) | UV | Simultaneous separation and determination of seven silymarin flavonoids. | oup.com |

| LC/MS/MS | YMC ODS-AQ | Ammonium acetate and methanol/water/formic acid (gradient) | ESI-MS/MS | Complete separation and characterization of six main active constituents. | morressier.comresearchgate.net |

| LC-MS/MS | C18 (250 mm × 2 mm, 5 μm) | 51% methanol, 0.1% formic acid, and 10mM ammonium acetate | MS/MS | Simultaneous analysis of seven major silymarin components in human plasma. | acgpubs.orgnih.gov |

| RP-HPLC | Shim-pack VP-ODS | Methanol and water:dioxane (9:1) (gradient) | UV (288 nm) | Separation and quantification of silybin, isosilybin, silydianin (B192384), and silychristin (B192383). | researchgate.net |

Preparative Chromatography Approaches

To obtain pure isosilybin diastereomers in sufficient quantities for biological studies, analytical HPLC methods are scaled up to preparative chromatography. This approach is essential for isolating gram-scale amounts of individual compounds. nih.gov

A significant challenge in preparative chromatography is the very similar chromatographic behavior of the diastereomers. hielscher.com However, effective methods using preparative reverse-phase HPLC (RP-HPLC) have been developed. nih.govnih.gov One successful approach involves dissolving the silymarin extract in a solvent like tetrahydrofuran (B95107) (THF), where it has higher solubility than in typical mobile phase solvents like methanol, before injection into the preparative HPLC system. nih.govnih.govnih.gov

Advanced techniques such as binary-column recycling preparative HPLC have been established to improve efficiency and reduce costs. epa.govasabe.org In these systems, two columns are used alternately, allowing for a continuous separation process that significantly reduces the time and solvent consumption compared to conventional single-column preparative HPLC. epa.govasabe.org Using such systems, the four main diastereoisomers (silybin A and B, isosilybin A and B) have been successfully isolated from silymarin with purities exceeding 98%. epa.govasabe.org

Large-Scale Isolation Strategies

The isolation of gram-scale quantities of the major flavonolignan diastereoisomers, including isosilybin A and B, from milk thistle extract is a complex but achievable process. nih.gov These larger quantities are necessary for comprehensive in vitro and in vivo preclinical studies. nih.gov

The process typically involves processing large amounts of milk thistle extract (e.g., over 250 grams) through multiple rounds of chromatography. nih.gov This arduous process can yield several grams of each key diastereoisomer. nih.gov The separation of these isomers on a large scale is often accomplished using preparative reverse-phase HPLC. nih.govnih.gov During the large-scale isolation of the more abundant isomers, it has been possible to isolate and identify new, minor related compounds, such as isosilybin C and isosilybin D, which are present in extremely small amounts. nih.govnih.gov An enzymatic method involving the enzyme Candida antarctica lipase (B570770) B (CALB) has also been optimized for the multigram-scale separation of isosilybin diastereomers, yielding isosilybin A with high diastereomeric excess. hielscher.com

Comparison of Extraction Efficiencies (e.g., Pressurized Liquid Extraction vs. Soxhlet)

The traditional Soxhlet extraction , recommended by the European Pharmacopoeia, is a lengthy, two-step process involving a 6-hour defatting stage with n-hexane followed by a 5-hour extraction with methanol. youtube.comresearchgate.net This method is time-consuming and requires large volumes of organic solvents. oup.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), has emerged as a superior alternative. oup.comyoutube.comresearchgate.net PLE can shorten the extraction process to just a few minutes and allows for the elimination of the separate defatting step. youtube.comresearchgate.net Studies have shown that PLE recoveries are significantly better than those from the Soxhlet method. youtube.comresearchgate.net For instance, a 10-minute PLE at 125°C using acetone (B3395972) can yield approximately 1.5 mg/g of isosilybin A and can recover significantly more total silymarin than a 5-hour Soxhlet extraction. youtube.comresearchgate.net

Other modern techniques have also proven effective:

Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt plant cell walls, enhancing extraction. nih.govresearchgate.net It offers high yields in a short time at low temperatures. nih.gov Optimized UAE methods can achieve higher extraction yields of silymarin components, including isosilybin, compared to conventional maceration. researchgate.net

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, accelerating extraction. nih.govcoventry.ac.ukresearchgate.net MAE has been shown to be significantly more efficient than traditional methods, with a 12-minute MAE process yielding more silybinin (a major component often analyzed alongside isosilybin) than a 12-hour Soxhlet extraction. nih.gov

Supercritical Fluid Extraction (SFE) often uses supercritical carbon dioxide (CO2) as a solvent. While pure CO2 is not ideal for polar compounds like isosilybin, adding a co-solvent like ethanol (B145695) or methanol dramatically improves the extraction yield. epa.govacgpubs.orghielscher.comnih.gov

| Extraction Method | Key Advantages | Comparison to Soxhlet | Reference |

| Pressurized Liquid Extraction (PLE/ASE) | Very fast (minutes), eliminates defatting step, higher yields. | Yields ~28% more silymarin in 10 min than Soxhlet in 5 hours. | youtube.comresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Fast, high yields, non-thermal, energy-efficient. | Higher extraction yields of all silymarin constituents compared to maceration. | nih.govresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Very fast (minutes), reduced solvent use, high efficiency. | 12 min of MAE is more efficient than 12 hours of Soxhlet extraction. | nih.gov |

| Soxhlet Extraction (Traditional) | Well-established, simple apparatus. | Lower yields, very slow (many hours), high solvent consumption. | youtube.comresearchgate.net |

Biosynthetic Routes and Enzymatic Catalysis of Isosilybin

The biosynthesis of isosilybin in the milk thistle plant is a fascinating example of natural product chemistry, involving the convergence of two distinct metabolic pathways. The formation of flavonolignans like isosilybin occurs through an oxidative coupling reaction between a flavonoid and a phenylpropanoid unit. researchgate.netyoutube.com

The specific precursors for isosilybin are taxifolin (B1681242) (a flavonoid) and E-coniferyl alcohol (a phenylpropanoid). researchgate.netcoventry.ac.uk The biosynthesis is believed to proceed as follows:

Precursor Synthesis : The plant synthesizes taxifolin via the flavonoid pathway and coniferyl alcohol via the phenylpropanoid pathway. researchgate.net

Oxidative Coupling : The key step is the enzyme-catalyzed oxidative coupling of these two precursors. This is an oxidative process where a peroxidase enzyme catalyzes a single-electron oxidation of both taxifolin and coniferyl alcohol, generating free radicals. researchgate.netyoutube.com

Adduct Formation : The phenoxy radical of taxifolin then couples with the quinone methide radical of coniferyl alcohol to form the final isosilybin structure. researchgate.net

Research suggests that peroxidase enzymes, such as ascorbate (B8700270) peroxidase (APX1), play a crucial role in this coupling reaction. coventry.ac.uk The activity of peroxidases in the plant has been correlated with the accumulation of silymarin, indicating their involvement. researchgate.net

Scientists have successfully harnessed this understanding to develop novel production methods. The biosynthetic pathways for taxifolin and coniferyl alcohol have been reconstructed in the microorganism Saccharomyces cerevisiae. By engineering yeast strains to produce these precursors, it is possible to then use an enzymatic catalysis step, employing a peroxidase like the truncated milk thistle peroxidase (APX1t), to synthesize silybin and isosilybin from the microbially-produced precursors with a reported yield of 62.5%. This chemoenzymatic approach represents a promising "green" alternative to plant extraction for producing these valuable compounds.

Precursor Compounds and Intermediate Metabolism

The biosynthesis of isosilybin is a complex process rooted in the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant natural products. researchgate.net The direct molecular precursors for the formation of isosilybin are the flavonoid (+)-taxifolin and the phenylpropanoid-derived monolignol, coniferyl alcohol. researchgate.netnih.govresearchgate.netnih.gov The formation of these precursors occurs through distinct but interconnected metabolic routes.

Taxifolin, a dihydroflavonol, is synthesized via the flavonoid biosynthesis pathway. In the milk thistle plant (Silybum marianum), taxifolin is primarily produced in the florets and subsequently transported to the pericarp of the seeds, which is the main site of flavonolignan accumulation. researchgate.netresearchgate.net Coniferyl alcohol is synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. Research has shown that coniferyl alcohol is distributed throughout the milk thistle plant. researchgate.net

The final step in forming the isosilybin backbone is the oxidative coupling of one molecule of taxifolin with one molecule of coniferyl alcohol. nih.govnih.gov This reaction proceeds through the generation of free radicals from both precursors, which then combine to form the characteristic flavonolignan structure. nih.gov

Role of Peroxidase Enzymes (e.g., APX1, PsVAO) in Isosilybin Biosynthesis

The oxidative coupling of taxifolin and coniferyl alcohol is not a spontaneous event but is catalyzed by peroxidase enzymes. researchgate.netnih.govresearchgate.net These enzymes facilitate a single-electron oxidation of the precursor molecules, creating the necessary radical intermediates for the coupling reaction. nih.gov

Specific research has identified ascorbate peroxidase 1 (APX1), an enzyme isolated from milk thistle (Silybum marianum), as a key catalyst in this process. researchgate.netnih.gov Studies have demonstrated that APX1 can effectively catalyze the synthesis of both silybin and isosilybin from their precursors. nih.govresearchgate.net In fact, a truncated form of this enzyme, APX1t, has been successfully utilized in biotechnological production systems. nih.govresearchgate.net

In addition to plant-derived peroxidases, enzymes from other organisms have been explored for isosilybin synthesis. For instance, an enzymatic cascade involving Penicillium simplicissimum vanillyl alcohol oxidase (PsVAO) and APX1 has been developed. researchgate.net In this system, PsVAO converts the more readily available substrate eugenol (B1671780) into coniferyl alcohol, which is then used by APX1 along with taxifolin to produce silybin and isosilybin. researchgate.net

Metabolic Engineering Strategies for Isosilybin Production

The low abundance of isosilybin in nature has driven the development of metabolic engineering strategies to produce it in controlled microbial systems. These approaches focus on reconstructing the biosynthetic pathways for the precursors, taxifolin and coniferyl alcohol, in easily culturable microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov

In Saccharomyces cerevisiae, researchers have successfully produced isosilybin from glucose by reconstructing the pathways for its precursors. nih.govresearchgate.net This involved the overexpression of numerous heterologous and native enzymes to channel metabolic flux towards taxifolin and coniferyl alcohol. The final conversion to isosilybin and silybin was then achieved by adding the peroxidase enzyme APX1t to the culture, resulting in a yield of 62.5% from the precursors. nih.govresearchgate.net

Similarly, Escherichia coli has been engineered to produce isosilybin directly from glycerol. nih.gov One strategy involved creating separate engineered strains to produce each precursor, which were then combined for the final enzymatic conversion using APX1. nih.gov A more advanced approach led to the construction of a single E. coli strain containing all 16 genes necessary for the complete biosynthesis of isosilybin from glycerol. nih.gov Furthermore, enzymatic cascades have been designed to use alternative, cheaper substrates. One such system uses eugenol and taxifolin to produce up to 2.58 g/L of silybin and isosilybin through the combined action of PsVAO and APX1. researchgate.net

Enantioselective and Regioselective Considerations in Biosynthesis

The formation of isosilybin involves significant stereochemical and regiochemical complexity. Isosilybin exists as a pair of diastereomers: isosilybin A and isosilybin B. researchgate.net These arise from the specific way the taxifolin and coniferyl alcohol radicals couple.

Enantioselectivity: The enzymatic coupling process that forms the flavonolignan structure is generally not stereospecific. nih.gov Studies have shown that the peroxidase APX1 is not a stereoselective enzyme. researchgate.net This lack of strict stereocontrol during the radical coupling reaction leads to the formation of multiple diastereoisomers, including the two forms of isosilybin.

Regioselectivity: Regioselectivity refers to the specific atoms on the precursor molecules that form the new chemical bond. The oxidative coupling of taxifolin and coniferyl alcohol can result in different linkages, leading to constitutional isomers. The formation of isosilybin (a 1,4-dioxane (B91453) ring) versus its isomer silybin (a 1,3-benzodioxane ring) is a direct result of the regiochemistry of the cyclization step following the initial radical coupling. While both isomers are formed from the same precursors and catalyzed by the same class of enzymes, the precise factors controlling the ratio of isosilybin to silybin in biosynthetic systems are a subject of ongoing research.

Advanced Analytical Methodologies for Isosilybin Characterization

The definitive identification and structural elucidation of isosilybin and its isomers rely on a suite of advanced analytical techniques. These methods are crucial for distinguishing between closely related flavonolignans and for determining their precise chemical structure and stereochemistry.

Spectroscopic and Spectrometric Techniques (NMR, HRESIMS, FT-IR)

A combination of spectroscopic and spectrometric methods provides comprehensive structural information for isosilybin.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of isosilybin. mdpi.comresearchgate.net These techniques confirm the covalent connectivity between the taxifolin and coniferyl alcohol units and are used to differentiate between isomers like isosilybin and silybin based on distinct chemical shifts and coupling constants of the protons and carbons in the heterocyclic ring.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the exact molecular formula of isosilybin, which is C₂₅H₂₂O₁₀. researchgate.net Tandem mass spectrometry (LC-MS/MS) is particularly useful for identifying isosilybin in complex mixtures, such as plant extracts. nih.gov The fragmentation pattern of the molecular ion is a key identifier; for instance, a characteristic fragment corresponds to the loss of the coniferyl alcohol moiety. researchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is employed to identify the functional groups present in the isosilybin molecule. jmaterenvironsci.com The FT-IR spectrum of isosilybin shows characteristic absorption bands for hydroxyl (-OH), aromatic ring (C=C), and ether (C-O-C) groups, which are consistent with its flavonolignan structure. researchgate.netsemanticscholar.org

Chiroptical Techniques (Electronic Circular Dichroism)

Chiroptical techniques are essential for studying the three-dimensional structure of chiral molecules like isosilybin.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectrum for each enantiomer. nih.gov As isosilybin A and isosilybin B are diastereomers, they possess distinct ECD spectra. This technique is therefore the primary method for distinguishing between these isomers and assigning their absolute configuration. nih.govrsc.org Modern approaches often combine experimentally measured ECD spectra with quantum chemical calculations, such as time-dependent density functional theory (TDDFT), to provide unambiguous stereochemical assignments. rsc.orgnih.gov

X-ray Crystallography for Absolute Configuration Elucidation

The precise three-dimensional arrangement of atoms in isosilybin, known as its absolute configuration, has been definitively determined using single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous structural information.

The absolute configuration of Isosilybin A was established as (2R, 3R, 7′′R, 8′′R). acs.org This was achieved through the X-ray crystallographic analysis of a heavy atom analogue, 7-(4-bromobenzoyl)isosilybin A. The incorporation of the bromine atom facilitated the accurate determination of the stereochemistry. acs.org This finding was consistent with previous assignments that were based on electronic circular dichroism (ECD) and correlations with the known absolute configuration of the 3-hydroxyflavanone portion of the molecule. acs.org The X-ray crystallographic data for isosilybin A also helped to confirm the absolute configurations of its diastereomer, isosilybin B, as well as the related regioisomers, silybin A and silybin B. acs.org

The crystallographic analysis of the 7-(4-bromobenzoyl)isosilybin A derivative yielded detailed structural parameters. The data presented in the following interactive table summarizes the key findings from the X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.7129(6) |

| b (Å) | 16.470(2) |

| c (Å) | 38.853(5) |

| Volume (Å3) | 3015.8(6) |

| Z | 4 |

| Temperature (K) | 193(2) |

| Radiation | MoKα |

| R(int) | 0.0814 |

| R1 [I>2σ(I)] | 0.0484 |

| wR2 (all data) | 0.1037 |

| Goodness-of-fit (GOF) | 1.046 |

| Flack Parameter | 0.02(1) |

Preclinical Pharmacological Investigations of Isosilybin

Anti-Oncogenic Efficacy Studies

Isosilybin A and isosilybin B have been shown to inhibit the growth and induce cell death in human prostate carcinoma cell lines such as LNCaP and 22Rv1 oup.comoup.comnih.gov. Notably, their effects appear to be more pronounced in neoplastic cells compared to non-neoplastic prostate epithelial cells, suggesting a degree of transformation-selective activity oup.comnih.gov. Isosilybin B has also demonstrated efficacy against advanced human prostate cancer DU145 xenografts in athymic nude mice targetmol.complos.orgplos.org.

Mechanisms of Action in Prostate Carcinoma

The anti-oncogenic effects of isosilybin in prostate carcinoma are mediated through multiple molecular pathways.

Cell Cycle Progression Modulation (Cyclins, CDKs, CDKIs, Cdc25)

Isosilybin A and isosilybin B induce a strong G1 cell cycle arrest in human prostate carcinoma cells oup.comoup.comnih.govchemsrc.com. This arrest is associated with significant alterations in the expression levels of key cell cycle regulatory proteins. Studies have shown that isosilybin isomers lead to a decrease in the levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2 and Cdk4) oup.comoup.comnih.govaacrjournals.org. Concurrently, they cause an increase in the levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27 oup.comoup.comnih.govaacrjournals.org. Additionally, a decrease in the level of Cdc25A, a phosphatase that regulates CDK activity, has been observed with isosilybin treatment oup.comoup.com.

The specific effects on these regulators can vary slightly between the isosilybin isomers and cell lines. For instance, in LNCaP cells, isosilybin B was more effective in reducing cyclin D1 and D3 levels compared to isosilybin A. In 22Rv1 cells, isosilybin B was more effective in down-regulating cyclins and CDKs (Cdk4 and Cdk2) and Cdc25A, while isosilybin A was more effective in inducing CDKIs (p21 and p27) oup.comoup.com.

Here is a summary of the effects of isosilybin isomers on cell cycle regulators in LNCaP and 22Rv1 cells:

| Cell Cycle Regulator | Isosilybin B (LNCaP) | Isosilybin A (LNCaP) | Isosilybin B (22Rv1) | Isosilybin A (22Rv1) |

| Cyclin D1 | Decrease | Decrease | Decrease | Slight to Moderate Decrease |

| Cyclin D3 | Decrease | Decrease | Decrease | Slight to Moderate Decrease |

| Cyclin E | Decrease | Decrease | Decrease | Slight to Moderate Decrease |

| Cyclin A | Decrease | Decrease | Decrease | Slight to Moderate Decrease |

| Cdk2 | Decrease | Decrease | Decrease | Slight to Moderate Decrease |

| Cdk4 | Decrease | Decrease | Decrease | Slight to Moderate Decrease |

| p21 | Increase | Increase | Decrease | Increase |

| p27 | Increase | Increase | Increase | Increase |

| Cdc25A | Decrease | Decrease | Decrease | Decrease |

*Data compiled from references oup.comoup.com.

Apoptosis Induction Pathways (Caspase Activation, PARP Cleavage, Survivin Modulation)

Both isosilybin A and isosilybin B significantly increase the apoptotic cell population in prostate cancer cells oup.comoup.comnih.govuncg.edu. This induction of apoptosis involves the activation of caspases, which are key executioners of programmed cell death oup.comoup.comnih.gov. Treatment with isosilybin isomers leads to an increase in the cleavage of caspase-9 and caspase-3 oup.comoup.comnih.govnih.govuncg.edu. Caspase activation, in turn, results in the cleavage of poly (ADP-ribose) polymerase (PARP), a well-known marker for apoptosis oup.comoup.comnih.govnih.govuncg.edunih.gov.

Furthermore, isosilybin treatment has been shown to decrease the levels of survivin, an inhibitor of apoptosis protein that is often overexpressed in various cancers, including prostate cancer oup.comoup.comnih.govnih.gov. Isosilybin A has been reported to activate both extrinsic (via increased DR5 and cleaved caspase 8) and intrinsic (via caspase 9 and 3 activation) apoptotic pathways in different prostate cancer cell lines nih.govuncg.edu.

Here is a summary of the effects of isosilybin isomers on key apoptosis regulators:

| Apoptosis Regulator | Effect of Isosilybin Isomers |

| Caspase-9 Cleavage | Increased |

| Caspase-3 Cleavage | Increased |

| PARP Cleavage | Increased |

| Survivin Levels | Decreased |

| DR5 (Isosilybin A) | Increased (Extrinsic Pathway) nih.govuncg.edu |

| Caspase 8 Cleavage (Isosilybin A) | Increased (Extrinsic Pathway) nih.govuncg.edu |

*Data compiled from references oup.comoup.comnih.govnih.govuncg.edunih.gov.

Androgen Receptor (AR) Signaling Disruption (PI3K-Akt-Mdm2 Pathway)

The androgen receptor (AR) plays a crucial role in the growth and progression of prostate cancer nih.govnih.gov. Isosilybin B has been shown to disrupt AR signaling by promoting its degradation mcgill.catargetmol.comchemsrc.comnih.gov. Treatment with isosilybin B decreases the levels of AR and prostate-specific antigen (PSA), a downstream target of AR, in various prostate cancer cell lines nih.govmedchemexpress.com. This effect is not observed in non-neoplastic prostate epithelial cells nih.gov. Isosilybin B also inhibits the nuclear localization of AR induced by synthetic androgens nih.govmdpi.com.

Mechanistic studies indicate that isosilybin B-mediated AR degradation involves the PI3K-Akt-Mdm2 pathway aacrjournals.orgnih.govmdpi.commedchemexpress.com. Isosilybin B treatment increases the phosphorylation of Akt (at Ser-473 and Thr-308) and Mdm2 (at Ser-166) nih.govmedchemexpress.com. This phosphorylation is linked to AR degradation, as pretreatment with a PI3K inhibitor can restore AR levels aacrjournals.orgnih.govmedchemexpress.com. Isosilybin B treatment enhances the formation of a complex between Akt, Mdm2, and AR, which is thought to promote phosphorylation-dependent AR ubiquitination and subsequent proteasomal degradation aacrjournals.orgnih.govmdpi.commedchemexpress.com. The effect of isosilybin A on AR signaling has also been reported, showing a decrease in AR and PSA levels in prostate cancer cell lines nih.govuncg.edu. Temporal kinetic analysis suggests that the effect of isosilybin A on AR may be a primary event, occurring earlier than caspase activation and apoptosis induction nih.govuncg.edu.

Here is a summary of the effects of isosilybin B on AR signaling:

| Pathway/Molecule | Effect of Isosilybin B |

| AR Levels | Decreased |

| PSA Levels | Decreased |

| AR Nuclear Localization | Inhibited |

| Akt Phosphorylation | Increased (Ser-473, Thr-308) nih.govmedchemexpress.com |

| Mdm2 Phosphorylation | Increased (Ser-166) nih.govmedchemexpress.com |

| Akt-Mdm2-AR Complex Formation | Enhanced |

| AR Ubiquitination | Increased |

| AR Proteasomal Degradation | Increased |

*Data compiled from references aacrjournals.orgnih.govmedchemexpress.commdpi.commdpi.commedchemexpress.com.

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

NF-κB is a transcription factor that plays a critical role in regulating genes involved in cell proliferation, survival, angiogenesis, invasion, and metastasis of prostate cancer cells nih.govnih.gov. Isosilybin A has been shown to decrease the nuclear levels of NF-κB constituents, specifically p50 and p65, in various prostate cancer cell lines nih.govnih.govuncg.edu. This reduction in nuclear NF-κB levels could contribute to the decreased expression of anti-apoptotic proteins and thereby potentiate the cellular apoptotic machinery nih.govuncg.edu. The effect of isosilybin A was observed to be more pronounced on p50 levels compared to p65, particularly at higher concentrations nih.gov.

Here is a summary of the effect of isosilybin A on NF-κB signaling:

| NF-κB Constituent | Effect of Isosilybin A (Nuclear Levels) |

| p50 | Decreased |

| p65 | Decreased |

*Data compiled from references nih.govnih.govuncg.edu.

Anti-Angiogenic Effects (VEGF-VEGFR Signaling, CD31, Nestin, HIF-1α)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis plos.orgnih.gov. Preclinical studies have demonstrated that isosilybin isomers possess anti-angiogenic properties in the context of prostate cancer targetmol.complos.orgplos.orgnih.govchemfaces.combertin-bioreagent.com. Oral administration of isosilybin A and isosilybin B effectively inhibits the growth of advanced human prostate cancer DU145 xenografts, which is associated with the inhibition of tumor angiogenesis plos.orgplos.orgnih.gov.

Immunohistochemical analyses of tumor tissues from xenograft models have revealed that isosilybin isomers inhibit tumor angiogenesis biomarkers such as CD31 (a marker for endothelial cells) and nestin (a marker for neovascularization) targetmol.complos.orgplos.orgnih.govchemfaces.combertin-bioreagent.com. Furthermore, they modulate signaling molecules that regulate angiogenesis, including vascular endothelial growth factor (VEGF), vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), and hypoxia-inducible factor-1α (HIF-1α) targetmol.complos.orgplos.orgnih.govchemfaces.combertin-bioreagent.comresearchgate.net. Isosilybin isomers decrease the expression of VEGF, VEGFR1 (except silybin (B1146174) A), and VEGFR2 in tumor tissues plos.orgplos.orgnih.govresearchgate.net. They also strongly decrease the levels of HIF-1α and phosphorylated Akt (pAkt), which are involved in regulating VEGF expression and cell survival plos.orgplos.orgnih.govresearchgate.net.

In ex vivo studies, isosilybin isomers have been shown to inhibit microvessel sprouting from mouse aortas targetmol.complos.orgplos.orgnih.govchemfaces.com. In vitro studies using human umbilical vein endothelial cells (HUVEC) have shown that isosilybin isomers inhibit VEGF-induced cell proliferation, capillary-like tube formation, and invasiveness targetmol.complos.orgplos.orgnih.govchemfaces.com. These effects in endothelial cells also involve targeting cell cycle, apoptosis, and VEGF-induced signaling cascades targetmol.complos.orgnih.gov. Notably, these anti-angiogenic effects appear to be selective to tumor tissue, as isosilybin isomers did not adversely affect vessel count in normal tissues (liver, lung, and kidney) of tumor-bearing mice targetmol.complos.orgplos.orgnih.govchemfaces.comresearchgate.net.

Here is a summary of the anti-angiogenic effects of isosilybin isomers:

| Angiogenesis Marker/Molecule | Effect of Isosilybin Isomers (Tumor Tissue) |

| CD31 | Inhibited |

| Nestin | Inhibited |

| VEGF | Decreased Expression |

| VEGFR1 | Decreased Expression (except silybin A) plos.orgplos.orgnih.govresearchgate.net |

| VEGFR2 | Decreased Expression |

| HIF-1α | Decreased Levels |

| Phosphorylated Akt (pAkt) | Decreased Levels |

*Data compiled from references targetmol.complos.orgplos.orgnih.govchemfaces.combertin-bioreagent.comresearchgate.net.

Efficacy in Hepatocellular Carcinoma Models.

Preclinical studies, including computational approaches, have investigated the potential therapeutic effects of silymarin (B1681676) components, such as isosilybin, in hepatocellular carcinoma (HCC) models. In silico studies, utilizing molecular docking and dynamics simulations, have explored the binding affinities of silymarin components to key proteins involved in HCC progression, such as Vascular Endothelial Growth Factor A (VEGFA) and SRC. nih.gov Isosilybin B has shown high binding affinities to these targets in computational analyses. nih.govresearchgate.net These findings suggest potential inhibitory effects on HCC progression by targeting these proteins. nih.gov Silymarin, as a whole, has demonstrated anti-tumor properties in preclinical trials, including the induction of apoptosis, cell cycle arrest, suppression of mitochondrial pathways, and inhibition of oxidative stress in liver cancer cells. nih.govresearchgate.net These multifaceted actions highlight the potential of silymarin components, including isosilybin, as therapeutic agents for HCC. nih.gov

Neuropharmacological Research

Neuroprotective Mechanisms.

Isosilybin, as a component of silymarin, has been implicated in neuroprotective mechanisms. Silymarin and its flavonolignans are being investigated for their potential in treating various neurodegenerative diseases and attenuating alterations following cerebral ischemia. mdpi.com The neuroprotective effects of silymarin are attributed to various mechanisms, including antioxidant, anti-inflammatory, anti-apoptotic, pro-neurotrophic, and pro-estrogenic properties of its bioactive molecules. nih.govresearchgate.netdntb.gov.ua Silymarin has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC-12 neural cells and protect cultured rat hippocampal neurons against oxidative stress-induced cell death. eijppr.comniscpr.res.inscialert.net It may also prevent microglia activation by inhibiting NF-κB signaling, which could protect dopamine (B1211576) neurons. mdpi.com Isosilybin specifically has been reported to attenuate oxidative stress-induced Aβ peptide formation in hippocampal neuronal cells, potentially through the augmentation of NRF2/ARE signaling pathways. nih.gov

Modulation of Oxidative Stress in Neural Cells.

Oxidative stress is a significant factor in the progression of various neurological disorders. nih.gov Isosilybin contributes to the modulation of oxidative stress in neural cells, a key aspect of its neuroprotective potential. Silymarin, containing isosilybin, has been shown to decrease oxidative stress and protect cells against apoptosis. scialert.net It protects cultured rat hippocampal neurons against oxidative stress-induced cell death. eijppr.comniscpr.res.in Silymarin's antioxidant activity is mediated through various mechanisms, including preventing free radical formation, maintaining mitochondrial integrity, activating antioxidant enzymes (such as Glutathione (B108866) peroxidase, Superoxide dismutase, and Catalase), and increasing cellular glutathione content. cabidigitallibrary.orgresearchgate.net Isosilybin's ability to attenuate oxidative stress-induced Aβ peptide formation in hippocampal neuronal cells further highlights its role in mitigating oxidative damage in neural contexts. nih.gov

Metabolic and Endocrine System Studies

Cholesterol Efflux Enhancement in Macrophages.

Isosilybin A, a component of silymarin, has been investigated for its effects on cholesterol efflux in macrophages. Studies using THP-1-derived macrophages have shown that isosilybin A can significantly induce ABCA1 protein expression without affecting cell viability. nih.govnih.govresearchgate.net ABCA1 is a crucial transporter involved in the efflux of intracellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins, a key process in reverse cholesterol transport (RCT) and the prevention of cardiovascular disease. nih.gov

Furthermore, isosilybin A has been found to promote cholesterol efflux from THP-1 macrophages in a concentration-dependent manner. nih.govnih.govresearchgate.netresearchgate.netscience.gov This effect is potentially linked to its properties as a partial PPARγ agonist. nih.govresearchgate.netresearchgate.net PPARγ agonists are known to activate macrophage cholesterol efflux. researchgate.net

In experiments, isosilybin A at concentrations ranging from 1 to 30 µM concentration-dependently induced cholesterol efflux from THP-1 macrophages. researchgate.net This effect mimicked that of pioglitazone, a known PPARγ agonist, used as a positive control. researchgate.net

Antidiabetic Potential.

Research suggests that isosilybin, particularly isosilybin A, may possess antidiabetic potential. Isosilybin A has been identified as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). acs.orgacs.orgnih.gov PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. acs.orgnih.gov Agonists of PPARγ are utilized in the treatment of type 2 diabetes and are also being explored for other metabolic conditions, including non-alcoholic fatty liver disease (NAFLD). acs.orgacs.orgnih.gov

While many positive effects of silymarin in clinical studies related to diabetes and NAFLD have been attributed to its antioxidant and hepatoprotective activities, the activation of PPARγ by its constituents, such as isosilybin A, represents another potential mechanism. acs.org In studies investigating the PPARγ activation potential of silymarin and its main components, isosilybin A demonstrated concentration-dependent transactivation of a PPARγ-dependent luciferase reporter. acs.orgacs.orgnih.gov In silico studies have proposed a binding mode for isosilybin A with PPARγ that is distinct from inactive silymarin constituents. acs.org

Clinical trials involving silymarin, which contains isosilybin, have reported improvements in glycemic control in patients with type 2 diabetes. For instance, a study involving patients with type II diabetes showed that treatment with 750 mg of silymarin daily for 4 months resulted in a significant decrease in fasting blood glucose levels (from 155 ± 46 mg/dl to 133 ± 39 mg/dl, P=0.001) and HbA1c levels (from 7.82 ± 2.01 to 6.78 ± 1.05, P=0.001) in the silymarin group compared to placebo. jmp.ir Another study noted significant decreases in fasting blood glucose, 2-hour postprandial glucose, total cholesterol, and LDL cholesterol in a silymarin-treated group. jmp.ir

Anti-Inflammatory and Immunomodulatory Investigations.

Further research indicates that isosilybin A may exert anti-inflammatory effects by inhibiting signaling pathways such as the MAPK pathway (Erk, p38) and NF-κB. nih.gov It has also been shown to inhibit the polarization of macrophages to the M1 type, which is associated with pro-inflammatory responses. nih.gov Studies using cellular inflammation models have demonstrated that isosilybin A can inhibit the expression of inflammatory factors. nih.gov

Oxidative Stress Response and Antioxidant Mechanisms

Isosilybin contributes to the oxidative stress response and exhibits antioxidant mechanisms. Silymarin, containing isosilybin, is known for its antioxidant properties, which are considered responsible for many of its protective actions. nih.govekb.eg These mechanisms involve both direct and indirect actions. nih.govekb.eg

Direct Free Radical Scavenging.

Isosilybin, as a component of silymarin, participates in the direct scavenging of free radicals. nih.govekb.egguilan.ac.irnih.gov Silymarin and its components have the ability to absorb and neutralize oxygen free radicals. nih.gov The antioxidant properties of silymarin are linked to its polyphenolic structure. nih.gov

Studies evaluating the free radical scavenging activity of individual silymarin components have shown that isosilybin A and isosilybin B are among the least active components in scavenging free radicals compared to others like taxifolin (B1681242), silychristin (B192383), and silydianin (B192384). nih.govresearchgate.net For instance, isosilybin A and B had EC50 values of 855 µM and 813 µM, respectively, for scavenging free radicals, while taxifolin had an EC50 of 32 µM. nih.gov

Modulation of Reactive Oxygen Species Production.

Isosilybin is involved in the modulation of reactive oxygen species (ROS) production. Isosilybin has been shown to inhibit the production of reactive oxygen species induced by certain stimuli in cellular models. caymanchem.comnih.govszabo-scandic.com For example, in HT-22 hippocampal cells, isosilybin significantly inhibited the production of ROS induced by amyloid-β (Aβ25-35). caymanchem.comnih.govszabo-scandic.com

The antioxidant function of isosilybin may be partly achieved through the activation of the NRF2/ARE signaling pathway. nih.gov Isosilybin has been shown to induce the expression of NRF2 and promote its translocation to the nucleus, which in turn regulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and aldo-keto reductases (AKR1C1 and AKR1C2). caymanchem.comnih.gov

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway.

The Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress. mdpi.comfrontiersin.orgresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes by binding to a specific DNA sequence known as the antioxidant response element (ARE). frontiersin.orgmdpi.comnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. researchgate.netnih.gov Upon exposure to oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and heterodimerizes with small musculo-aponeurotic fibrosarcoma proteins (sMaf) to activate ARE-driven gene expression. nih.gov

Preclinical studies have demonstrated that isosilybin can activate the Nrf2/ARE signaling pathway. Research using HT-22 hippocampal cells exposed to amyloid-beta (Aβ25-35), a model for Alzheimer's disease-induced oxidative stress, showed that isosilybin significantly increased the protein and mRNA expression of antioxidant enzymes. nih.gov These enzymes include heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and aldo-keto reductases 1C1 and 1C2 (AKR1C2), all of which are regulated by Nrf2. nih.gov Isosilybin also stimulated the activity of an ARE-driven luciferase reporter gene, indicating its ability to promote gene transcription via the ARE. nih.gov Further investigations in this study revealed that isosilybin induced the expression of Nrf2 in a time- and dose-dependent manner and promoted its translocation to the nucleus. nih.gov These findings suggest that the antioxidant function of isosilybin is likely mediated through the activation of the Nrf2/ARE signaling pathway. nih.gov Silencing Nrf2 expression using siRNA was shown to block the antioxidative stress protective function of isosilybin, further highlighting the critical role of Nrf2 as a mediator of isosilybin's effects against oxidative stress. nih.gov

Maintenance of Cellular Redox Balance (e.g., Glutathione).

Cellular redox balance is vital for normal cellular function, and its disruption can lead to oxidative stress and various pathological conditions. solongevity.commdpi.com Glutathione (GSH), a tripeptide, is a major intracellular antioxidant that plays a crucial role in maintaining this balance. mdpi.comfishersci.seuni.lunih.govpagepressjournals.org GSH directly scavenges reactive oxygen species (ROS) and reactive nitrogen species and serves as a substrate for glutathione peroxidases (GPx) and glutathione S-transferases (GSTs) in the detoxification of peroxides and electrophilic compounds. pagepressjournals.orgnih.gov The ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GSSG) is a key indicator of the cellular redox state. mdpi.compagepressjournals.orgmdpi.com

Preclinical evidence suggests that isosilybin contributes to the maintenance of cellular redox balance, partly through its influence on glutathione levels. While many studies focus on silymarin or silybin, which contain isosilybin, research specifically on isosilybin has also shown relevant effects. As mentioned in the previous section, isosilybin increases the expression of GST, an enzyme involved in glutathione-mediated detoxification. nih.gov

Studies on silymarin and its components, including isosilybin, have indicated their ability to increase intracellular and liver glutathione levels. casi.orgresearchgate.netresearchgate.net For instance, silymarin has been shown to increase hepatic glutathione in animal models. researchgate.netresearchgate.net Maintaining adequate glutathione levels is crucial for protecting cells against oxidative damage and preserving the redox state. solongevity.compagepressjournals.orgmdpi.com By enhancing the levels of glutathione and the activity of enzymes like GST, isosilybin supports the cellular capacity to neutralize free radicals and detoxify harmful substances, thereby contributing to the maintenance of cellular redox homeostasis. nih.govpagepressjournals.orgmdpi.com

Here is a summary of some research findings related to isosilybin and the Nrf2 pathway/glutathione:

| Study Model | Compound | Key Finding related to Nrf2/Redox/Glutathione | Source |

| HT-22 cells + Aβ25-35 | Isosilybin | Increased protein and mRNA expression of HO-1, GST, AKR1C2. Stimulated ARE activity. Induced Nrf2 expression and nuclear translocation. nih.gov | nih.gov |

| Various (Silymarin components) | Isosilybin (as part of silymarin) | Associated with activation of Nrf2 pathway. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Animal Studies (Silymarin) | Isosilybin (as part of silymarin) | Increased intracellular and liver glutathione levels. casi.orgresearchgate.netresearchgate.net | casi.orgresearchgate.netresearchgate.net |

| General Mechanisms | Nrf2 Pathway | Regulates expression of antioxidant genes (e.g., HO-1, NQO1, GST, γ-GCS), involved in GSH synthesis and redox balance. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| General Mechanisms | Glutathione | Major intracellular antioxidant, maintains redox balance, involved in detoxification via GSTs. mdpi.compagepressjournals.orgnih.gov | mdpi.compagepressjournals.orgnih.gov |

Pharmacokinetic and Biotransformation Aspects of Isosilybin

Absorption and Systemic Exposure Studies

Studies investigating the pharmacokinetics of silymarin (B1681676) extracts in healthy volunteers have provided insights into the absorption and systemic exposure of isosilybin and its diastereomers. Following oral administration of a standardized milk thistle extract, isosilybin A and isosilybin B were found to be rapidly absorbed and eliminated nih.govresearchgate.netpsu.edunih.gov. Systemic exposure to these compounds appeared to be linear and dose-proportional within the tested dose range nih.govresearchgate.netpsu.edu. In one study, the exposure to free flavonolignans, in order of abundance, was greatest for silybin (B1146174) A, followed by silybin B, isosilybin B, isosilybin A, silychristin (B192383), and silydianin (B192384) nih.govresearchgate.netpsu.edunih.gov. Systemic exposure to free concentrations of isosilybin B was greater than that observed for isosilybin A, despite the isosilybin A content in the capsules being higher than isosilybin B nih.govpsu.edu.

Stereoselective Clearance and Disposition of Isosilybin Diastereomers

The disposition of isosilybin diastereomers has been shown to be stereoselective. The apparent clearance of isosilybin B was significantly lower than that of isosilybin A nih.govresearchgate.netpsu.edunih.gov. This stereoselective clearance contributes to the observed differences in systemic exposure between the two diastereomers nih.govpsu.edu.

Biotransformation Pathways (Phase II Metabolism)

Flavonoids and flavonolignans like isosilybin primarily undergo phase II conjugation reactions rather than phase I oxidation by cytochrome P450 enzymes cuni.cz. Phase II metabolism involves the conjugation of molecules to polar ionic groups, increasing their water solubility and facilitating their excretion drughunter.comlongdom.org.

Glucuronidation Mechanisms

Glucuronidation is a major phase II metabolic pathway for silymarin components, including isosilybin cuni.czresearchgate.net. This process involves the conjugation of glucuronic acid to the compound, catalyzed by UDP-glucuronosyltransferases (UGTs) drughunter.comlongdom.org. While much of the research on silymarin glucuronidation has focused on silybin, it is understood that isosilybin also undergoes glucuronidation cuni.cz. Studies using perfused rat liver have observed the formation of glucuronidated conjugates of isosilybin cuni.cz.

Sulfation Pathways

Sulfation is another important phase II metabolic pathway for isosilybin cuni.cz. This reaction involves the transfer of a sulfate (B86663) group to the molecule, mediated by sulfotransferases (SULTs), which increases its polarity drughunter.comlongdom.org. Research using perfused rat liver indicated that sulfation was a major metabolic pathway for both isosilybin diastereomers cuni.cz. The concentration of sulfated conjugates for isosilybin A and B corresponded to a notable percentage of the administered dose cuni.cz.

Interactions with Drug-Metabolizing Enzymes

Silymarin and its components, including isosilybin, have been investigated for their potential to interact with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Cytochrome P450 Enzyme Inhibition (e.g., CYP2C8, CYP2C9, CYP3A4)

In vitro studies have indicated that silymarin and its constituents can inhibit various CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 mdpi.comd-nb.inforesearchgate.netmdpi.com. Among these, CYP3A4 and CYP2C9 have been identified as being among the most prominently inhibited by silybin mdpi.comnih.gov.

Specifically regarding isosilybin, some research suggests that isosilybin, as a mixture of diastereoisomers, might be a potent inhibitor of certain CYP enzymes mdpi.com. One study indicated that isosilybin, followed by isosilybin B, was found to be a potent inhibitor mdpi.com. However, other studies suggest that isosilybin B, along with silybin A and silybin B, has little potential for significant drug interactions mediated by commonly involved P450 enzymes like CYP1A2, CYP2C9, CYP2D6, and CYP3A4/5 at clinically relevant concentrations researchgate.net. Discrepancies in findings may be attributed to variations in study design, the specific silymarin preparations used, and the concentrations tested mdpi.comresearchgate.net. While in vitro studies demonstrate inhibitory effects, the clinical relevance of these interactions at typical therapeutic doses of silymarin extract is often considered limited, although attention is warranted for sensitive drugs mdpi.comresearchgate.net.

Monoamine Oxidase Inhibition.

Modulation of Drug Transporters

The modulation of drug transporters by silymarin and its constituents, including isosilybin, represents a significant area of study due to its implications for the pharmacokinetics of co-administered drugs and potential impact on multidrug resistance. ATP-binding cassette (ABC) transporters, which are efflux transporters, play a critical role in the absorption, distribution, metabolism, and excretion of many compounds.

Efflux Transporter Inhibition (e.g., P-glycoprotein, MRP1, MRP2, BCRP).

Silymarin and its components have been investigated for their ability to interact with various efflux transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), MRP2 (ABCC2), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters are known to efflux a wide range of substrates, including many therapeutic drugs, from cells.

Studies have indicated that silymarin can inhibit MRP1-mediated drug transport iiarjournals.orgsaudijournals.comnih.govmums.ac.ir. This inhibition may involve interactions with MRP1 and potentially modulation of glutathione (B108866) (GSH) concentrations iiarjournals.orgsaudijournals.com. Silymarin has also been shown to interact with P-gp and modulate the activity of BCRP iiarjournals.orgnih.govmums.ac.irnih.gov. In BCRP-overexpressing cell lines, silymarin increased the accumulation of BCRP substrates iiarjournals.org.

While much of the research in this area has focused on silymarin as a whole or its major component silybin, isosilybin is present in silymarin saudijournals.comnih.govmums.ac.irnih.govnih.govbibliotekanauki.plwsu.eduthieme-connect.com. Some evidence suggests that isosilybin, along with silybin, may be responsible for certain observed effects of milk thistle extract, such as the inhibition of PXR-mediated CYP3A4 induction medchemexpress.comnih.gov. Isosilybin has also been identified as a potential inhibitor of BCRP selleck.co.jp.

Studies on silybin, which is structurally similar to isosilybin, have provided more detailed insights into interactions with these transporters. Silybin has been shown to inhibit P-gp activity scite.ainih.gov and is considered a major efflux transporter substrate for MRP2 and BCRP bibliotekanauki.plmdpi.comresearchgate.net. Given the presence of isosilybin within silymarin and its structural similarity to silybin, it is plausible that isosilybin also contributes to the observed modulation of these efflux transporters by silymarin, although specific quantitative data for isolated isosilybin's inhibitory effects on each transporter (P-gp, MRP1, MRP2, BCRP) are less extensively reported compared to silybin or the silymarin mixture.

Impact on Cholesterol Efflux Transporters (e.g., ABCA1).

Isosilybin, particularly isosilybin A, has been shown to impact cholesterol efflux transporters, notably ATP-binding cassette transporter A1 (ABCA1). ABCA1 plays a crucial role in mediating cholesterol efflux from cells, a process important for reverse cholesterol transport and the prevention of foam cell formation in macrophages.

Research has demonstrated that isosilybin A can significantly induce the expression of ABCA1 protein in THP-1-derived macrophages researchgate.netresearchgate.netsci-hub.sescience.govchemfaces.com. This induction was observed at concentrations such as 10 µM, resulting in a significant upregulation compared to control researchgate.netresearchgate.net.

Furthermore, isosilybin A has been found to promote cholesterol efflux from THP-1 macrophages in a concentration-dependent manner researchgate.netchemfaces.comresearchgate.net. This effect is, at least in part, attributed to isosilybin A acting as a partial agonist of the nuclear receptor PPARγ, which is known to enhance ABCA1 expression and subsequent cholesterol efflux medchemexpress.comresearchgate.netscience.govchemfaces.comresearchgate.net.

While other silymarin components like silybin B, silychristin, and isosilychristin (B15092769) also induced ABCA1 expression, isosilybin A's ability to promote cholesterol efflux is linked to its PPARγ-activating properties researchgate.netresearchgate.netresearchgate.net.

The following table summarizes some findings related to isosilybin A's effect on ABCA1 expression:

| Compound | Concentration | Effect on ABCA1 Protein Expression (Fold Activation vs Control) | Cell Line | Reference |

| Isosilybin A | 10 µM | 1.25-fold activation | THP-1 macrophages | researchgate.netresearchgate.net |

| Isosilybin A | 10 µM | Significant induction | THP-1 macrophages | researchgate.netchemfaces.com |

| Isosilybin A | 30 µM | Promoted cholesterol efflux (concentration-dependent) | THP-1 macrophages | researchgate.netchemfaces.comresearchgate.net |

| Compound | Concentration | Effect on ABCA1 Protein Expression (Fold Activation vs Control) | Cell Line | Reference |

|---|---|---|---|---|

| Isosilybin A | 10 µM | 1.25-fold activation | THP-1 macrophages | researchgate.netresearchgate.net |

| Isosilybin A | 10 µM | Significant induction | THP-1 macrophages | researchgate.netchemfaces.com |

| Isosilybin A | 30 µM | Promoted cholesterol efflux (concentration-dependent) | THP-1 macrophages | researchgate.netchemfaces.comresearchgate.net |

This modulation of ABCA1 by isosilybin A suggests a potential role in processes related to cholesterol homeostasis and cardiovascular health.

Structure Activity Relationship Sar Investigations of Isosilybin

Comparative Analysis of Isosilybin A and Isosilybin B Diastereomers

Isosilybin A and isosilybin B are diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms at specific chiral centers. nih.govnih.govnih.gov These structural variations lead to differences in their biological activities. Studies comparing the effects of pure isosilybin A and isosilybin B have revealed distinct profiles, particularly in the context of anti-cancer activity. nih.govchemfaces.comoup.com

For instance, in studies examining human prostate cancer cells (LNCaP and 22Rv1), both isosilybin A and isosilybin B demonstrated anti-proliferative and cytotoxic effects. chemfaces.comoup.com However, isosilybin B often showed a greater magnitude of effect compared to isosilybin A in these cell lines. chemfaces.comoup.com Isosilybin B was found to be more potent in inhibiting the growth of DU145 prostate cancer cells, with a lower IC50 value compared to isosilybin A, silymarin (B1681676), and silibinin (B1684548). oup.com

The differential activity extends to their impact on cellular processes. Both isosilybin B and isosilybin A have been shown to induce G1 cell cycle arrest and apoptosis in prostate cancer cells. chemfaces.comoup.com They influence key cell cycle regulators, decreasing levels of cyclins (D1, D3, E, A) and cyclin-dependent kinases (Cdk2, Cdk4, Cdc25A) while increasing levels of p21, p27, and p53 (with some exceptions depending on the cell line). chemfaces.com Apoptosis induction by both diastereomers is associated with increased cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, and a decrease in survivin levels. chemfaces.com

Despite their activity against cancer cells, both isosilybin B and isosilybin A showed significantly lesser anti-proliferative and cytotoxic potential in non-neoplastic human prostate epithelial PWR-1E cells, suggesting a degree of transformation-selective effect. chemfaces.comoup.com

In terms of pharmacokinetics, the disposition of isosilybin A and isosilybin B can also differ. One study indicated that the apparent clearance of isosilybin B was significantly lower than that of isosilybin A in healthy volunteers. nih.gov

| Compound | Prostate Cancer Cell Line | IC50 (µM) | Effect on Cell Growth | Apoptosis Induction |

| Isosilybin A | DU145 | 32 | Inhibition | Yes |

| Isosilybin B | DU145 | 20.5 | Stronger Inhibition | Yes |

| Isosilybin A | LNCaP, 22Rv1 | - | Decrease in cell number | Slight increase in dead cells (LNCaP), More pronounced (22Rv1) oup.com |

| Isosilybin B | LNCaP, 22Rv1 | - | Decrease in cell number | Slight increase in dead cells (LNCaP), More pronounced (22Rv1) oup.com |

| Silymarin | DU145 | 67.9 | Inhibition | - |

| Silibinin | DU145 | 55.6 | Inhibition | - |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Regioisomeric and Diastereoisomeric Comparisons with Silybin (B1146174) and Other Flavonolignans

Isosilybin is a regioisomer of silybin, meaning they have the same molecular formula but differ in the way the flavonoid and phenylpropanoid units are connected. nih.gov Both silybin and isosilybin are mixtures of diastereomers (silybin A/B and isosilybin A/B, respectively). nih.govwikipedia.org Comparisons between isosilybin and silybin, as well as other flavonolignans like silychristin (B192383) and silydianin (B192384), highlight the impact of both regioisomerism and diastereoisomerism on biological activity. nih.govacs.orgresearchgate.net

While silybin is often considered the major bioactive component of silymarin, accounting for a significant proportion of the extract, studies have shown that individual flavonolignans, including isosilybin diastereomers, can exhibit distinct or even stronger activities in certain assays. mdpi.comresearchgate.net

In prostate cancer cell models, isosilybin B and isosilybin A have demonstrated potent anti-proliferative effects, sometimes exceeding those of silymarin and silibinin. oup.com This suggests that the specific arrangement of the flavonoid and phenylpropanoid moieties in isosilybin, as well as the stereochemical differences between its A and B forms, contribute significantly to its anti-cancer potential.

Comparisons with other flavonolignans like silydianin and silychristin in prostate cancer cell assays have shown that silybin A, silybin B, isosilybin A, and isosilybin B generally exhibit stronger inhibitory effects on colony formation compared to silydianin and silychristin, which had only marginal effects. acs.org This further emphasizes the importance of the specific flavonolignan structure for activity.

The biosynthesis of these flavonolignans involves the oxidative coupling of taxifolin (B1681242) (a flavonoid) and coniferyl alcohol (a phenylpropanoid). researchgate.netwikipedia.org The radical nature of this process contributes to the formation of various regioisomers and diastereomers. nih.gov The relative abundance of these compounds in silymarin can vary, with silybin typically being the most abundant, followed by silychristin, silydianin, and then isosilybin. mdpi.comcabidigitallibrary.org However, even though isosilybin B is present in relatively low proportions in natural silymarin, it has shown notable biological activities. nih.gov

Influence of Stereochemistry on Biological Activities and Molecular Interactions

The stereochemistry of flavonolignans, including isosilybin, plays a critical role in their biological activity and how they interact with biological molecules like enzymes and receptors. nih.govlibretexts.orglibretexts.org The specific three-dimensional arrangement of functional groups can influence binding affinity, metabolic fate, and ultimately, the observed biological effect. nih.gov

As seen with the comparison of isosilybin A and isosilybin B, the difference in stereochemistry between these diastereomers leads to variations in their anti-proliferative and apoptotic activities in cancer cells. chemfaces.comoup.com This stereoselectivity in biological activity is a common phenomenon in chiral molecules. nih.govlibretexts.org

Stereochemistry also impacts metabolic processes, such as glucuronidation, a major pathway for the elimination of flavonolignans. Studies have shown that the glucuronylation of isosilybin diastereomers can be stereoselective. nih.gov For example, while UDP-glucuronosyltransferases (UGTs) are involved in the glucuronidation of both isosilybin A and B, the rate and regioselectivity of this process can differ between the two stereoisomers and across different UGT isoforms. nih.gov This differential metabolism can contribute to variations in their bioavailability and duration of action in the body.

The interaction of flavonolignans with drug transporters, such as P-glycoprotein, which is involved in multidrug resistance, can also be influenced by their structure and stereochemistry. researchgate.net Understanding these stereospecific interactions is important for predicting the pharmacokinetic and pharmacodynamic profiles of individual flavonolignans.

Research utilizing techniques like molecular docking and molecular dynamics simulations can provide insights into how the stereochemistry of compounds like silychristin (another flavonolignan) influences their binding to target proteins. researchgate.net While specific detailed molecular interaction data for isosilybin diastereomers with a wide range of targets were not extensively found in the provided snippets, the principle that stereochemistry dictates precise molecular fit and interaction is well-established for chiral molecules and applies to isosilybin. nih.govlibretexts.orglibretexts.org

Methodological Considerations in Isosilybin Research

In Vivo Animal Models

In vivo studies are essential for evaluating the systemic efficacy and biological effects of isosilybin in a whole-organism context.

Xenograft models are a cornerstone of preclinical cancer research. In these models, human cancer cells are implanted into immunocompromised mice, typically athymic nude mice, allowing the tumor to grow. The effect of therapeutic agents on this tumor growth can then be assessed.

Studies have used xenografts of human prostate cancer DU145 cells to compare the in vivo growth-inhibitory efficacy of isosilybin with silymarin (B1681676) and silibinin (B1684548). aacrjournals.orgresearchgate.net In these experiments, oral administration of isosilybin isomers led to a significant inhibition of tumor volume. aacrjournals.orgresearchgate.net To understand the mechanisms at play within the tumor, tissues from these xenografts are analyzed post-treatment. Immunohistochemical (IHC) analysis is used to examine biomarkers for proliferation (e.g., Proliferating Cell Nuclear Antigen, PCNA), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31, Vascular Endothelial Growth Factor, VEGF). aacrjournals.orgresearchgate.net Western blot analysis of the tumor tissue is also performed to assess changes in cell cycle regulatory molecules. nih.gov

Beyond oncology, animal models are used to study the effects of related flavonolignans on other conditions, providing a methodological framework that could be applied to isosilybin. For instance, to study antifibrotic effects, mouse models of liver fibrosis induced by agents like carbon tetrachloride (CCl4) are utilized. frontiersin.org In these models, the impact of treatment is assessed by analyzing liver tissue for fibrotic markers such as Transforming Growth Factor-beta 1 (TGF-β1) and components of the Smad signaling pathway. frontiersin.orgnih.gov

For investigating effects on metabolic diseases, animal models of type 2 diabetes have been used to assess the impact of silybin (B1146174) on plasma glucose and triglyceride levels. nih.gov Models of inflammation, such as rosacea-like mouse models, have been used to study the effects of Isosilybin A on inflammatory responses and macrophage infiltration. medchemexpress.com

Computational and In Silico Approaches (e.g., Molecular Docking, Network Pharmacology)

Computational methods are increasingly used to predict and explain the biological activities of natural compounds like isosilybin, accelerating the drug discovery process.

Molecular docking is a key in silico technique that predicts how a small molecule (ligand), such as isosilybin, binds to the active site of a target protein. This method provides insights into the binding affinity and specific molecular interactions, such as hydrogen bonds. For example, docking studies have been used to propose a binding mode for isosilybin A to the ligand-binding domain of PPARγ, suggesting that specific hydrogen bonds may be responsible for its partial agonist activity. nih.govacs.org Similar docking studies have explored the interaction between isosilybin and the Pregnane X Receptor (PXR) and other protein targets. researchgate.netresearchgate.net

Network pharmacology is a broader approach that moves beyond the "one drug, one target" paradigm. It uses bioinformatics and systems biology to construct and analyze complex networks of drug-target-disease interactions. nih.gov This allows researchers to identify multiple potential targets of a compound and understand its effects on entire signaling pathways. While specific, large-scale network pharmacology studies focused solely on isosilybin are emerging, the methodology is well-established for related compounds from Silybum marianum. nih.govlidsen.com These studies typically involve creating databases of phytochemicals, predicting their protein targets using tools like SwissTargetPrediction, and then constructing protein-protein interaction (PPI) networks to identify key hubs and pathways, such as the PI3K-Akt signaling pathway, that are modulated by the compounds. nih.gov

Future Directions and Translational Research Perspectives

Elucidation of Novel Molecular Targets and Signaling Networks.